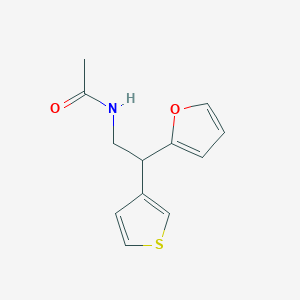N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide
CAS No.: 2097898-94-5
Cat. No.: VC5387262
Molecular Formula: C12H13NO2S
Molecular Weight: 235.3
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097898-94-5 |
|---|---|
| Molecular Formula | C12H13NO2S |
| Molecular Weight | 235.3 |
| IUPAC Name | N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide |
| Standard InChI | InChI=1S/C12H13NO2S/c1-9(14)13-7-11(10-4-6-16-8-10)12-3-2-5-15-12/h2-6,8,11H,7H2,1H3,(H,13,14) |
| Standard InChI Key | ALAKSSIBOVHITC-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide, reflects its hybrid structure:
-
Furan ring: A five-membered aromatic oxygen heterocycle at position 2.
-
Thiophene ring: A sulfur-containing heterocycle at position 3.
-
Acetamide backbone: Provides hydrogen-bonding capacity and structural flexibility .
The SMILES notation (CC(=O)NCC(C1=CSC=C1)C2=CC=CO2) and InChIKey (ALAKSSIBOVHITC-UHFFFAOYSA-N) confirm the spatial arrangement of these groups .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.30 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard lab conditions |
The compound’s solubility in polar aprotic solvents like DMSO facilitates its use in biological assays .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with furan and thiophene precursors. A common route includes:
-
Alkylation: Reaction of furan-2-yl and thiophen-3-yl groups with ethylamine derivatives.
-
Acylation: Introduction of the acetamide group via reaction with acetyl chloride or acetic anhydride.
-
Purification: Chromatographic techniques to isolate the product .
Optimization of reaction conditions (e.g., temperature, catalysts like palladium for Suzuki-Miyaura coupling) enhances yield and purity.
Industrial Production
Scalable methods prioritize continuous flow reactors and advanced purification systems to meet pharmaceutical-grade standards.
Biological Activity and Mechanisms
Antimicrobial Properties
Studies highlight potent antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) of 0.22 µg/mL against Staphylococcus aureus and Escherichia coli. The furan and thiophene rings enable π-π stacking and hydrophobic interactions with microbial cell components.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.22 |
Mechanism of Action
Molecular docking simulations suggest binding to bacterial enzymes (e.g., DNA gyrase) and disruption of cell wall synthesis. The acetamide group may inhibit peptidoglycan cross-linking, a critical process in bacterial survival .
Applications and Future Directions
Materials Science
The compound’s conjugated system (furan-thiophene) suggests utility in organic semiconductors and photovoltaic materials.
Research Gaps and Opportunities
| Area | Recommendations |
|---|---|
| Pharmacokinetics | ADMET profiling in vivo |
| Toxicity | Acute/chronic toxicity studies |
| Mechanism Elucidation | Proteomic analyses |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume